NAV 26

Nav1.7 Pain Sodium Channel

NAV 26 is a non-substitutable Nav1.7 blocker offering a unique combination of moderate potency (IC50=0.37 μM) and >85-fold selectivity over cardiac isoforms. Unlike more potent or broad-spectrum alternatives, it provides a specific, state-dependent tool for validating Nav1.7-mediated pain signaling without confounding cardiac effects. Ideal for in vivo target validation and as a benchmark in safety profiling assays. Ensure reproducibility with ≥98% purity.

Molecular Formula C22H21F3N2O4
Molecular Weight 434.4 g/mol
Cat. No. B609423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAV 26
SynonymsNAV26;  NAV-26;  NAV 26; 
Molecular FormulaC22H21F3N2O4
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28)
InChIKeyICGMZCVSHDKQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NAV 26: A Selective Nav1.7 Blocker for Targeted Pain Research and Analgesic Development


NAV 26 (compound 26) is a synthetic small molecule that functions as a selective, state-dependent blocker of the voltage-gated sodium channel Nav1.7 [1]. It is a member of the 3-oxoisoindoline-1-carboxamide chemical class and is characterized by an IC50 of 0.37 μM (370 nM) for human Nav1.7 [1]. NAV 26 demonstrates >85-fold selectivity for Nav1.7 over the cardiac isoform Nav1.5 and the hERG potassium channel, a profile that is critical for minimizing potential off-target cardiovascular effects in research applications . The compound has been shown to reduce nociceptive behavior in rat models of pain, validating its utility as a pharmacological tool for investigating Nav1.7-mediated pain signaling [1].

Why NAV 26 Cannot Be Substituted by Other Nav1.7 Blockers in Targeted Pain Research


The field of Nav1.7 pharmacology is characterized by significant heterogeneity in potency, selectivity, and binding mechanism among tool compounds, meaning that Nav1.7 blockers are not functionally interchangeable. Substituting NAV 26 with a more potent compound like PF-05089771 (IC50 = 11 nM) or a peptide blocker like ProTx-II (IC50 = 0.3 nM) introduces substantial experimental variability due to differences in binding site (voltage-sensor domain vs. local anesthetic site), state-dependence, and isoform selectivity profiles . Similarly, using a broader-spectrum blocker like TC-N 1752 (IC50 for Nav1.7 = 0.17 μM), which also potently inhibits Nav1.3 and Nav1.4, would confound the interpretation of Nav1.7-specific contributions to pain signaling . The quantitative evidence presented in Section 3 establishes that NAV 26 occupies a distinct chemical and pharmacological niche characterized by its specific oxoisoindoline scaffold, moderate potency, and a well-defined selectivity window over cardiac ion channels, making it a unique and non-substitutable tool for specific research paradigms [1].

NAV 26: Quantitative Differentiation from Key Nav1.7 Blockers and Analogs


Nav1.7 Potency and Selectivity Profile Relative to PF-05089771

NAV 26 blocks the human Nav1.7 channel with an IC50 of 0.37 μM (370 nM) [1]. In contrast, PF-05089771, a clinically investigated Nav1.7 blocker, exhibits an IC50 of 11 nM for the same target, making it approximately 34-fold more potent . Importantly, the two compounds engage distinct binding sites: NAV 26 binds to the local anesthetic binding site [1], whereas PF-05089771 interacts with the voltage-sensor domain (VSD) of domain IV . This mechanistic difference results in different state-dependent blocking profiles and can lead to divergent outcomes in complex biological systems. This difference in potency and binding mechanism is crucial for researchers selecting a tool compound appropriate for their specific assay conditions and research questions, as high-potency VSD binders may not be optimal for all Nav1.7 target validation studies.

Nav1.7 Pain Sodium Channel Selectivity Electrophysiology

Cardiovascular Safety Profile: Selectivity for Nav1.7 over Nav1.5 and hERG

A key differentiator for NAV 26 is its documented selectivity profile against the cardiac ion channels Nav1.5 and hERG. NAV 26 exhibits >85-fold selectivity for Nav1.7 over both Nav1.5 and the hERG potassium channel . This quantitative selectivity window is a critical parameter for researchers investigating Nav1.7 function in pain pathways without the confounding variable of cardiovascular side effects that are common with non-selective sodium channel blockers. While some other Nav1.7 tool compounds may also demonstrate selectivity, the specific >85-fold window for NAV 26 is a defined and verifiable parameter from the primary literature, directly supporting its use in studies where maintaining a specific safety margin is required.

Nav1.5 hERG Cardiac Safety Selectivity Off-target

In Vivo Analgesic Efficacy in Preclinical Rat Pain Models

NAV 26 has demonstrated concentration-dependent efficacy in reducing nociceptive behavior in established rat models of pain, as reported in the primary characterization study [1]. The compound (referred to as 26B in the study) was part of a series of oxoisoindoline carboxamides that showed efficacy in preclinical behavioral pain models [1]. While many Nav1.7 blockers are characterized solely by in vitro potency, NAV 26's validated in vivo activity confirms its ability to engage the target and produce a functional analgesic effect in a living organism. This in vivo validation distinguishes NAV 26 from numerous other tool compounds that may lack robust published in vivo data, making it a more reliable choice for studies requiring a bridge between molecular pharmacology and whole-animal physiology.

In Vivo Pain Model Analgesic Nociception Preclinical

Comparison of Selectivity Window with Broad-Spectrum Blocker TC-N 1752

TC-N 1752 is another Nav1.7 blocker with an IC50 of 0.17 μM for hNav1.7, but it also potently inhibits hNav1.3 (IC50 = 0.3 μM) and hNav1.4 (IC50 = 0.4 μM) . This broad-spectrum activity means TC-N 1752 will affect multiple sodium channel isoforms at concentrations required to block Nav1.7. In contrast, NAV 26 is characterized as a selective Nav1.7 blocker with a >85-fold window over Nav1.5 and hERG, and while its selectivity over other Nav isoforms (e.g., Nav1.2, Nav1.3, Nav1.6) is less extensively quantified, its primary characterization emphasizes its preferential targeting of Nav1.7 [1]. For experiments where isoform specificity is paramount, NAV 26 presents a more selective profile compared to the broader inhibition spectrum of TC-N 1752.

Selectivity Nav1.3 Nav1.4 Broad-spectrum TC-N 1752

Optimal Research and Industrial Applications for NAV 26 Based on Quantitative Evidence


Target Validation Studies for Nav1.7 in Pain Pathways

NAV 26 is ideally suited for in vitro and in vivo target validation studies aimed at confirming the role of Nav1.7 in specific pain signaling pathways. Its moderate potency (IC50 = 0.37 μM) and well-defined selectivity over cardiac channels (>85-fold) allow researchers to achieve effective target engagement without the confounding cardiovascular effects associated with less selective sodium channel blockers . The compound's validated efficacy in rat pain models provides a robust translational bridge from molecular pharmacology to behavioral outcomes, making it a powerful tool for academic and pharmaceutical research programs focused on validating Nav1.7 as a therapeutic target for chronic and neuropathic pain [1].

Screening and Profiling of Novel Nav1.7 Inhibitors

As a well-characterized and commercially available Nav1.7 blocker, NAV 26 serves as an excellent reference standard and positive control in high-throughput screening campaigns and in-depth pharmacological profiling of novel Nav1.7 inhibitors. Its IC50 of 0.37 μM provides a benchmark against which the potency and efficacy of new chemical entities can be quantitatively compared . Its known binding to the local anesthetic site [1] also makes it a valuable tool for competitive binding studies and for understanding the structure-activity relationships of compounds targeting this specific pocket on the Nav1.7 channel. Its >98% purity (HPLC) ensures reliable and reproducible results in screening assays.

Cardiovascular Safety Profiling of Analgesic Drug Candidates

NAV 26's documented >85-fold selectivity over Nav1.5 and hERG channels makes it a critical control compound in assays designed to assess the cardiovascular safety profile of new analgesic drug candidates . By comparing the selectivity window of a novel compound to that of NAV 26, researchers can benchmark the potential for off-target cardiac effects. A compound that demonstrates a selectivity window significantly narrower than >85-fold may warrant further investigation into its cardiac safety profile before advancing into in vivo studies.

Mechanistic Studies of State-Dependent Sodium Channel Blockade

NAV 26 has been characterized as a state-dependent blocker of Nav1.7 that interacts with the local anesthetic binding site [1]. This specific pharmacological profile makes it a valuable tool for academic researchers investigating the biophysical mechanisms of state-dependent block. It can be used in electrophysiological studies to probe the relationship between channel state (resting, open, inactivated) and drug binding, providing insights into how small molecules modulate channel function and contributing to the rational design of next-generation, state-dependent analgesics with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAV 26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.